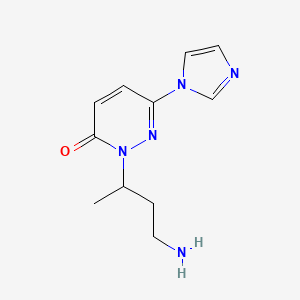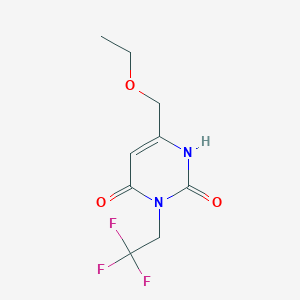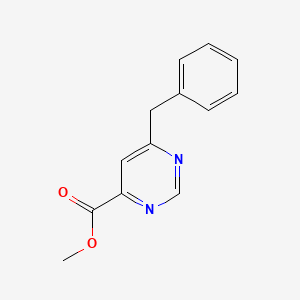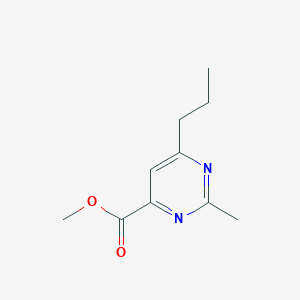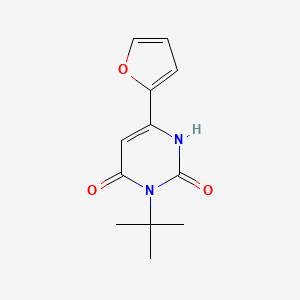
3-Tert-butyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, or 3-TBPF, is a heterocyclic organic compound that has been studied for its potential applications in a variety of fields. It has been used in the synthesis of a variety of compounds for scientific research, as well as in the development of drugs and other products. 3-TBPF has also been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Odor Detection and Mixture Summation
Research exploring the detection of mixtures of homologous carboxylic acids and various odorants, including furan derivatives, suggests that the structural components of the compound may be relevant in studies related to olfaction. For example, the study by Miyazawa et al. (2009) investigates how humans detect mixtures of carboxylic acids and model odorants differing greatly in structure and odor character, such as furan derivatives. This research might inform applications in fragrance development or understanding olfactory processes (Miyazawa et al., 2009).
Biotransformation and Toxicity
The study of biochemical pathways, including dihydropyrimidine dehydrogenase activity, as outlined by Diasio et al. (1988), provides insight into the metabolism of pyrimidine analogs. Understanding the biotransformation of compounds structurally related to "3-Tert-butyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione" could inform pharmacological research and toxicity studies (Diasio et al., 1988).
Occupational Exposure and Health Risks
Investigations into occupational exposure to furan-based compounds, like the study by Cockcroft et al. (1980), which examines asthma caused by exposure to a furan binder, can provide insights into potential health risks and safety guidelines for handling furan-containing chemicals in industrial settings (Cockcroft et al., 1980).
Environmental and Biological Monitoring
Research identifying urinary metabolites of furan, such as the study by Wang et al. (2016), demonstrates the potential for monitoring exposure to furan derivatives through biological markers. This research could be relevant for environmental health studies and assessing exposure risks to compounds containing furan structures (Wang et al., 2016).
Propiedades
IUPAC Name |
3-tert-butyl-6-(furan-2-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)14-10(15)7-8(13-11(14)16)9-5-4-6-17-9/h4-7H,1-3H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQMRMPSTFMUTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C=C(NC1=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-6-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

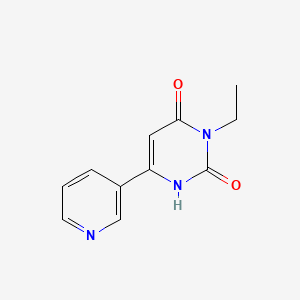
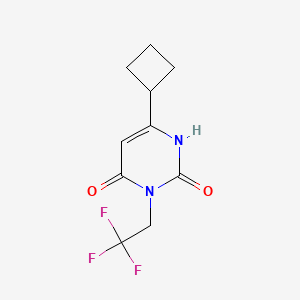

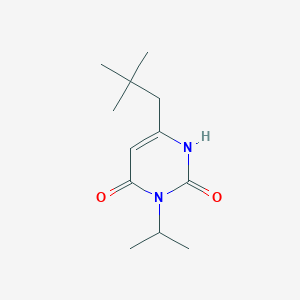

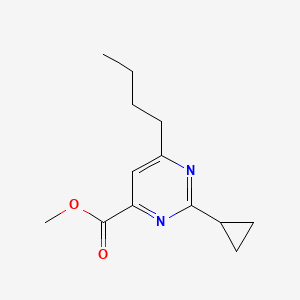
![Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484378.png)


